molecular formula C13H23N3S B13657661 N-Propylpramipexole;Pramipexole Impurity B

N-Propylpramipexole;Pramipexole Impurity B

Cat. No.: B13657661
M. Wt: 253.41 g/mol
InChI Key: NSHVRDSQVRQBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propylpramipexole, designated as Pramipexole Impurity B in the European Pharmacopoeia (Ph. Eur.) and N-Propylpramipexole in the United States Pharmacopeia (USP), is a structurally related impurity of the dopamine agonist pramipexole. Its molecular formula is C₁₃H₂₃N₃S, with a molecular weight of 253.41 g/mol and CAS number 1246815-83-7 . The compound features a tetrahydrobenzothiazole core with two propylamino substitutions at positions 2 and 6, distinguishing it from the parent drug pramipexole, which has a single propylamino group .

Properties

Molecular Formula

C13H23N3S

Molecular Weight

253.41 g/mol

IUPAC Name

2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)

InChI Key

NSHVRDSQVRQBFT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Propyl Pramipexole involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. The reaction is typically carried out in the absence of a base, using a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt . This product can then be converted into the free base or another pharmaceutically accepted salt through treatment with an inorganic base .

Industrial Production Methods: Industrial production of 2-N-Propyl Pramipexole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Degradation Pathways

Pramipexole and its derivatives undergo degradation under stress conditions (e.g., hydrolytic, oxidative, photolytic), forming distinct impurities. Below are key degradation reactions identified in stability studies:

Oxidative Degradation

  • Conditions : Exposure to oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

  • Products :

    • N-Oxide : Formed via oxidation of the amine group, identified by LC-MS at m/z 256.1483 .

    • S-Oxide : Oxidation of the sulfur atom in the benzothiazole ring, detected at m/z 256.25 .

Hydrolytic Degradation

  • Conditions : Acidic or basic hydrolysis.

  • Products :

    • Despropyl Impurity (P2) : Loss of the propyl group from the amino group, observed under acidic/alkaline stress .

    • Carbamic Acid Derivative : Formation of (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid under photolytic stress .

Photolytic Degradation

  • Conditions : Exposure to sunlight.

  • Product : Carbamic acid derivative (m/z 256.8) .

Table 1: Degradation Products and Analytical Identification

Degradation ConditionProduct NameAnalytical Methodm/z Value
Oxidative (N-Oxide)N-Oxide ImpurityLC-MS256.1483
Oxidative (S-Oxide)S-Oxide ImpurityLC-MS256.25
Acidic/AlkalineDespropyl Impurity (P2)LC-MS169.25
PhotolyticCarbamic Acid DerivativeLC-MS256.8

Substitution Reactions

N-Propylpramipexole undergoes substitution reactions at the amino or propyl groups, leading to structural analogs:

  • Amino Group Substitution : Reaction with alkyl halides or acyl chlorides modifies the amino group, altering receptor-binding properties.

  • Propyl Group Substitution : Replacement of the propyl chain with other alkyl groups can occur under specific conditions (e.g., nucleophilic substitution).

Structural Stability and Impurity Formation

The compound’s stability is influenced by excipient interactions. For example, formaldehyde and hydroxypropyl methylcellulose (HPMC) can react with pramipexole to form methoxymethyl derivatives . While this specific impurity (2-(methoxymethyl)-N-propyl derivative) is distinct from N-Propylpramipexole, it highlights the propensity of pramipexole derivatives to participate in excipient-mediated degradation .

Analytical Characterization

Degradation products are identified using:

  • LC-MS : To confirm molecular formulas and m/z values .

  • NMR : To analyze structural changes, such as new peaks corresponding to oxidized or substituted groups .

  • HPLC : For purity assessment and resolution of impurities from the parent compound .

Scientific Research Applications

N-Propylpramipexole, also known as Pramipexole Impurity B, is a derivative of pramipexole, a dopamine agonist used to treat Parkinson’s disease and Restless Legs Syndrome (RLS). Research indicates N-Propylpramipexole interacts with dopamine receptors and has potential therapeutic applications.

Scientific Research Applications

2-N-Propyl Pramipexole is used in a range of scientific research applications:

  • Chemistry It serves as a reference standard in analytical chemistry for the development of new synthetic methods and analytical techniques.
  • Biology The compound is studied for its effects on cellular processes and its potential as a neuroprotective agent.
  • Medicine It is researched for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and bipolar depression.
  • Industry The compound is used in the pharmaceutical industry for the development of new drugs and formulations.

N-Propylpramipexole exhibits biological activity through its interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are crucial for motor control and reward pathways in the brain. In vitro studies suggest N-Propylpramipexole has comparable binding affinities to dopamine receptors as pramipexole, with notably low Ki values for D2 and D3 receptors, suggesting strong receptor affinity.

Neuroprotective Effects

Research has indicated that pramipexole and its derivatives, including N-Propylpramipexole, may possess neuroprotective effects that are independent of their dopamine receptor agonism. These compounds have been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Chronic Pain Management A study investigated the effects of pramipexole in reversing chronic allodynia in mice with sciatic nerve damage. Both pramipexole and dexpramipexole were effective in altering cytokine expression (IL-1b and IL-10) from immune cell cultures, suggesting a broader therapeutic potential for pain management.
  • Parkinson's Disease Treatment Clinical trials assessing the efficacy of pramipexole on quality of life metrics (PDQ-39) have shown significant improvements across various patient demographics. This suggests that N-Propylpramipexole may also exhibit similar benefits due to its structural affinity to dopamine receptors.

Comparison with Similar Compounds

Key Characteristics:

  • Structural Formula : (S)-N²,N⁶-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.
  • Synthesis : Synthesized via a two-step process involving (S)-N,N'-(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide intermediates, with yields ranging from 45.7% to 57.7% depending on solvents (e.g., toluene, acetonitrile) and catalysts (e.g., triethylamine, pyridine) .
  • Role in Pharmaceuticals : Primarily identified as a synthesis-related impurity, necessitating strict control during pramipexole manufacturing to ensure drug safety and efficacy .

Comparison with Structurally Related Compounds

Pramipexole Impurity E (Propionamide Derivative)

  • Molecular Formula : C₁₀H₁₅N₃OS.
  • Molecular Weight : 225.31 g/mol.
  • Structural Difference: Contains a propionamide group at position 6 instead of the propylamino group in Impurity B.
  • Analytical Behavior : Exhibits a corrective factor of 0.642 in HPLC analysis, lower than Impurity B (0.999), indicating distinct chromatographic retention .
  • Pharmacopeial Status : Listed as Impurity E in Ph. Eur. and Pramipexole Propionamide in USP .

Pramipexole Dimer Impurity II

  • Molecular Formula : C₂₀H₃₀N₆S₂.
  • Molecular Weight : 418.62 g/mol.
  • Structural Difference: A dimeric structure formed via drug-excipient interactions during stability studies, unlike Impurity B’s monomeric form.
  • Formation Pathway : Generated under oxidative or hydrolytic degradation conditions, highlighting differences in stability profiles compared to synthesis-derived Impurity B .

BI-II 751 xx (Impurity 1)

  • Molecular Formula : C₁₀H₁₅N₃S.
  • Molecular Weight : 209.31 g/mol.
  • Structural Difference: Lacks the 6-propylamino group present in Impurity B, featuring an aromatized benzothiazole ring.
  • Chromatographic Behavior : Shows lower retention in microemulsion liquid chromatography (MELC) due to reduced lipophilicity compared to Impurity B .

Pramipexole Impurity 7-d10 (Deuterated Analog)

  • Molecular Formula : C₂₁H₂₄D₁₀N₆S₂.
  • Molecular Weight : 429.77 g/mol.
  • Structural Difference : Contains ten deuterium atoms , used as an isotopic tracer in pharmacokinetic studies.
  • Utility : Unlike Impurity B, this compound aids in tracking metabolic pathways and degradation kinetics .

Comparative Data Table

Parameter N-Propylpramipexole (Impurity B) Impurity E (Propionamide) Dimer Impurity II BI-II 751 xx (Impurity 1)
Molecular Formula C₁₃H₂₃N₃S C₁₀H₁₅N₃OS C₂₀H₃₀N₆S₂ C₁₀H₁₅N₃S
Molecular Weight (g/mol) 253.41 225.31 418.62 209.31
Key Structural Feature Dipropylamino groups at C2 and C6 Propionamide at C6 Dimeric linkage Aromatized benzothiazole
Synthesis Origin Synthesis intermediate Degradation product Stability-related Oxidation byproduct
HPLC Corrective Factor 0.999 0.642 N/A 0.796 (Impurity 4)
Pharmacopeial Reference USP: N-Propylpramipexole USP: Propionamide Ph. Eur.: Dimer II Ph. Eur.: Impurity 1
CAS Number 1246815-83-7 106006-84-2 6559-91-7 Not available
Chromatographic Retention High (lipophilic) Moderate High (dimerization) Low (polar)

Research Findings and Implications

Analytical Challenges

  • Chromatographic Separation : Impurity B exhibits high retention in MELC due to its lipophilicity, requiring optimized mobile phases (e.g., microemulsions with triethylamine) and C8/C18 columns for resolution from critical pairs like pramipexole/Impurity 4 .
  • Quantitative Analysis : The corrective factor of 0.999 for Impurity B in HPLC underscores its near-identical UV response to pramipexole, necessitating precise method validation to avoid underestimation .

Regulatory and Pharmacological Impact

  • Pharmacopeial Standards: USP and Ph. Eur.

Biological Activity

N-Propylpramipexole, also known as Pramipexole Impurity B, is a derivative of pramipexole, a well-established dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). This article delves into the biological activity of N-Propylpramipexole, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

N-Propylpramipexole has a molecular structure that includes a propionamide group, which differentiates it from its parent compound, pramipexole. The molecular formula is similar to that of pramipexole, with a molecular weight approximately around 225.31 g/mol. Its structural modifications contribute to distinct pharmacological properties while maintaining interactions with dopamine receptors.

N-Propylpramipexole exhibits biological activity primarily through its interaction with dopamine receptors, particularly the D2 and D3 subtypes. These receptors are crucial for motor control and reward pathways in the brain.

  • Binding Affinity : In vitro studies indicate that N-Propylpramipexole maintains comparable binding affinities to dopamine receptors as pramipexole itself. The Ki values for D2 and D3 receptors are notably low, suggesting strong receptor affinity:
    • D2S: 3.9 nM
    • D2L: 2.2 nM
    • D3: 0.5 nM
    • D4: 5.1 nM .

Neuroprotective Effects

Research has demonstrated that pramipexole and its derivatives, including N-Propylpramipexole, possess neuroprotective effects independent of their dopamine receptor agonism. They have been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Chronic Pain Management : A study investigated the effects of pramipexole in reversing chronic allodynia in mice with sciatic nerve damage. Both pramipexole and dexpramipexole were effective in altering cytokine expression (IL-1b and IL-10) from immune cell cultures, indicating a broader therapeutic potential for pain management .
  • Parkinson's Disease Treatment : In clinical trials assessing the efficacy of pramipexole on quality of life metrics (PDQ-39), significant improvements were noted across various patient demographics. This suggests that N-Propylpramipexole may also exhibit similar benefits due to its structural affinity to dopamine receptors .

Comparative Analysis Table

Compound Target Receptor Ki Value (nM) Therapeutic Use
PramipexoleD2S3.9Parkinson's Disease, RLS
D2L2.2
D30.5
D45.1
N-PropylpramipexoleD2/D3Similar to PramipexolePotentially similar therapeutic uses

Q & A

Basic: What chromatographic methods are recommended for separating N-Propylpramipexole and Pramipexole Impurity B in pharmaceutical formulations?

Answer: Reverse-phase microemulsion liquid chromatography (MELC) using Hypersil GOLD C8 or C18 columns (4.6 × 150 mm, 5 μm) is effective. Mobile phases composed of sodium dodecyl sulfate (SDS), butanol, ethyl acetate, and triethylamine (TEA) in phosphate buffer (pH 7.0) optimize resolution. Detection at 262 nm (for most impurities) and 326 nm (for impurity 3) ensures sensitivity . The C8 column balances retention time and efficiency, while C18 provides higher lipophilicity for complex separations .

Advanced: How does stationary phase lipophilicity influence the resolution of Pramipexole and its critical impurities (e.g., Impurity 4)?

Answer: Column lipophilicity directly impacts retention factors (kk) and theoretical plates (NN). C18 columns exhibit higher kk but broader peaks due to stronger hydrophobic interactions, reducing NN. C8 columns optimize resolution (RsR_s) for critical pairs like Pramipexole/Impurity 4 (Δk=k4kPΔk = k_4 - k_P) by balancing retention and band broadening. For example, RsR_s improves with TEA in the mobile phase, which moderates silanol interactions on the stationary phase . Central composite design experiments (e.g., 2⁴ factorial) validate these relationships .

Basic: What synthetic or degradation pathways lead to Pramipexole Impurity B formation?

Answer: Impurity B (N-Propylpramipexole) arises from incomplete alkylation during synthesis or epimerization under acidic conditions. Degradation pathways include oxidation of the tetrahydrobenzothiazole ring or dimerization. Structural characterization via HPLC-UV, LC/MS, and NMR confirms these mechanisms . Stability studies under forced degradation (heat, light, pH extremes) are critical for identifying process-related impurities .

Advanced: How can reinforcement learning models predict the pharmacological impact of Pramipexole impurities?

Answer: Computational models analyzing reward learning (e.g., Q-learning algorithms) quantify how impurities alter dopamine D2/D3 receptor affinity. For example, Impurity B may reduce the decay rate of reward value estimates, as seen in pramipexole’s modulation of mesolimbic dopamine signaling. Behavioral assays combined with model-based fMRI or PET imaging validate these predictions .

Basic: What pharmacopeial guidelines govern impurity profiling of Pramipexole drug substances?

Answer: USP 39/40 monographs specify limits for individual impurities (e.g., ≤0.15% for Related Compound D) and require relative response factors (RRFs) for quantification. The revised enantiomeric purity test (Limit of Pramipexole Related Compound D) uses chiral chromatography with system suitability criteria (Rs6.0R_s ≥ 6.0, tailing factor ≤2.0) . Disregard limits (0.05%) exclude minor peaks .

Advanced: How can contradictory data in lipophilic impurity analysis (e.g., Impurity 5) be resolved?

Answer: Impurity 5’s retention depends on competing partition systems: microemulsion droplets vs. bulk eluent vs. stationary phase. Factorial design experiments (varying SDS, butanol, and ethyl acetate) identify dominant mechanisms. For instance, droplet-stationary phase interactions dominate at high surfactant concentrations, while eluent hydrophobicity governs retention at low concentrations . Multivariate analysis (e.g., ANOVA) clarifies factor interactions .

Basic: Which spectroscopic methods are reliable for structural elucidation of unknown Pramipexole impurities?

Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are essential. For example, Impurity 12 (7-oxo-pramipexole) was characterized via 1^1H/13^{13}C NMR and IR, confirming ketone formation at position 7 . LC/MS/MS with collision-induced dissociation (CID) differentiates isomers (e.g., epimers) .

Advanced: How do drug-excipient interactions generate novel degradation impurities in extended-release formulations?

Answer: Maillard reactions between Pramipexole’s primary amine and reducing sugars (e.g., mannitol impurities) form Schiff base adducts. A stability study detected a formaldehyde adduct impurity (RRT 0.88) via gradient HPLC, later identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine using HRMS and NMR . Accelerated aging (40°C/75% RH) replicates these pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.